molecular formula C11H12F2O3 B1412993 Ethyl 2,3-difluoro-5-methoxyphenylacetate CAS No. 1807191-26-9

Ethyl 2,3-difluoro-5-methoxyphenylacetate

Cat. No.: B1412993
CAS No.: 1807191-26-9
M. Wt: 230.21 g/mol
InChI Key: HFOUGBQRCWTJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3-difluoro-5-methoxyphenylacetate is an organofluorine compound characterized by a phenylacetate backbone substituted with two fluorine atoms at the 2- and 3-positions, a methoxy group (-OCH₃) at the 5-position, and an ethyl ester moiety. This structure combines halogenation and alkoxylation, which are critical for modulating physicochemical properties such as lipophilicity, electronic effects, and steric bulk.

Properties

IUPAC Name

ethyl 2-(2,3-difluoro-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)5-7-4-8(15-2)6-9(12)11(7)13/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOUGBQRCWTJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-5-methoxyphenylacetate typically involves the esterification of 2,3-difluoro-5-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-difluoro-5-methoxyphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 2,3-difluoro-5-methoxybenzoic acid.

    Reduction: 2,3-difluoro-5-methoxyphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-difluoro-5-methoxyphenylacetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-5-methoxyphenylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in biochemical pathways. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Ester Group Variability

  • Ethyl vs. Methyl Esters : Ethyl esters generally enhance lipophilicity and metabolic stability compared to methyl esters, which may improve bioavailability in biological systems .
  • Complex Esters (e.g., Lactofen) : Bulky ester groups, as seen in lactofen, can hinder enzymatic degradation but may reduce solubility. Such modifications are common in herbicides to prolong activity .

Substituent Effects

  • Methoxy (-OCH₃) vs.
  • Halogen Position and Type :
    • 2,3-Difluoro vs. 2,4-Dichloro : Fluorine’s small size and high electronegativity minimize steric hindrance while directing electronic effects. Chlorine’s larger size and polarizability in 2,4-dichloro analogs may alter binding specificity .

Application Insights

  • Compounds with nitro or sulfonylurea groups (e.g., ethofumesate in ) are typically herbicides, whereas simpler esters like the target compound may serve as intermediates in drug synthesis .

Research Implications and Limitations

However, experimental validation is necessary to confirm properties such as metabolic stability, toxicity, and efficacy.

Biological Activity

Ethyl 2,3-difluoro-5-methoxyphenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylacetate moiety with two fluorine atoms and a methoxy group. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms and methoxy group contribute to its binding affinity, potentially influencing various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and other diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells by targeting specific molecular pathways associated with tumor growth. For instance, it has shown promise in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting potent activity against breast cancer cells .
  • Mechanistic Insights : Another investigation focused on the compound's interaction with EGFR. It was found to inhibit EGFR phosphorylation, leading to decreased cell proliferation in non-small cell lung cancer models .

Data Tables

Biological Activity IC50 (µM) Target Reference
Antimicrobial25Various bacterial strains
Anticancer (breast)10Breast cancer cells
EGFR Inhibition5EGFR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,3-difluoro-5-methoxyphenylacetate
Reactant of Route 2
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Ethyl 2,3-difluoro-5-methoxyphenylacetate

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